2,4-Dihydroxyquinazoline-7-carboxylic acid

Descripción general

Descripción

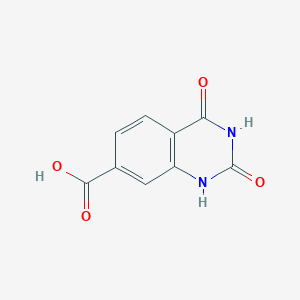

2,4-Dihydroxyquinazoline-7-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H6N2O4. It is characterized by a quinazoline core structure with hydroxyl groups at the 2 and 4 positions and a carboxylic acid group at the 7 position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxyquinazoline-7-carboxylic acid typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the cyclization of anthranilic acid with formamide under acidic conditions to form the quinazoline ring, followed by hydroxylation and carboxylation reactions to introduce the hydroxyl and carboxylic acid groups .

Industrial Production Methods: large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dihydroxyquinazoline-7-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or halides under basic or acidic conditions.

Major Products:

Oxidation: Quinazoline-2,4-dione derivatives.

Reduction: Quinazoline-7-methanol derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2,4-Dihydroxyquinazoline-7-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its structural similarity to biologically active quinazoline derivatives.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 2,4-Dihydroxyquinazoline-7-carboxylic acid is not fully understood. its biological activities are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in critical cellular pathways. The hydroxyl and carboxylic acid groups may play a role in binding to these targets, influencing their activity .

Comparación Con Compuestos Similares

Quinazoline-2,4-dione: Lacks the carboxylic acid group at the 7 position.

2,4-Dihydroxyquinoline: Similar structure but with a different ring system.

Quinazoline-7-carboxylic acid: Lacks the hydroxyl groups at the 2 and 4 positions.

Uniqueness: 2,4-Dihydroxyquinazoline-7-carboxylic acid is unique due to the presence of both hydroxyl groups and a carboxylic acid group on the quinazoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Actividad Biológica

2,4-Dihydroxyquinazoline-7-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic pathways have been reported, emphasizing the importance of optimizing conditions to enhance yield and purity. For instance, methods utilizing isatin derivatives and various aromatic ketones have shown promise in producing high-yielding results under mild conditions .

Antimicrobial Properties

Research indicates that quinazoline derivatives, including this compound, exhibit significant antimicrobial activity. Studies have demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Activity

Recent investigations have highlighted the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, including colorectal and breast cancer cells. The compound's ability to inhibit specific signaling pathways associated with tumor growth and metastasis has been a focal point in studies aimed at developing novel anticancer therapies .

Immunomodulatory Effects

The compound also exhibits immunomodulatory properties. It has been reported to influence cytokine production and T-cell activation, suggesting its potential use in treating autoimmune diseases. By modulating immune responses, it may help in managing conditions such as rheumatoid arthritis and multiple sclerosis .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against clinical isolates. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various strains, showcasing its potential as a lead compound for antibiotic development .

- Anticancer Research : In vitro studies on human colon cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 values reported between 10-20 µM). Mechanistic studies indicated that the compound induces cell cycle arrest at the G2/M phase and triggers apoptotic pathways .

- Immunomodulatory Activity : In an animal model of autoimmune disease, administration of this compound led to decreased levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6), suggesting its efficacy in regulating immune responses .

Data Table: Biological Activities Summary

Propiedades

IUPAC Name |

2,4-dioxo-1H-quinazoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-7-5-2-1-4(8(13)14)3-6(5)10-9(15)11-7/h1-3H,(H,13,14)(H2,10,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNNFPGHLBKVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598995 | |

| Record name | 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864293-00-5 | |

| Record name | 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.